N-Formyl-dl-tryptophan

Description

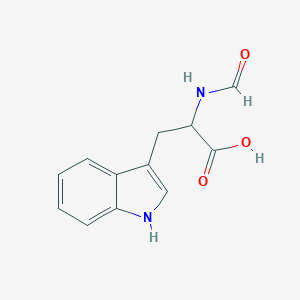

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEMLJPSSOJRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936447 | |

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-03-5 | |

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Formyl-dl-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Formyl-dl-tryptophan. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data for their work.

Chemical Structure and Identification

This compound is a derivative of the essential amino acid tryptophan, characterized by the presence of a formyl group attached to the alpha-amino group. This modification alters the chemical properties and biological activity of the parent molecule.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 2-formamido-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| SMILES String | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O |

| CAS Number | 16108-03-5 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 232.24 g/mol |

| Melting Point | 167 °C[1] |

| Boiling Point (Predicted) | 590.4 ± 45.0 °C |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.49 ± 0.10 |

| Solubility | Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. |

Experimental Protocols

Synthesis of this compound

A common method for the N-formylation of amino acids involves the use of formic acid. The following is a representative protocol for the synthesis of this compound.

Materials:

-

dl-Tryptophan

-

85% Formic acid (aqueous)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dl-tryptophan (1 equivalent).

-

Add toluene to the flask to create a suspension.

-

Add 1.2 to 2.0 equivalents of 85% aqueous formic acid to the mixture.

-

Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue the reaction under reflux for 4-9 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be isolated by removing the toluene under reduced pressure.

-

Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

This procedure is based on general methods for the N-formylation of amines using formic acid and a Dean-Stark trap to drive the reaction to completion by removing water.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound. The following protocol outlines a general approach.

Instrumentation and Columns:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

A gradient elution is typically employed. A representative gradient is as follows:

-

0-5 min: 5% B

-

5-35 min: Gradient to 65% B

-

35-40 min: Gradient to 100% B

-

40-45 min: Hold at 100% B

-

45-50 min: Return to 5% B

-

50-60 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm (for UV detection)

Sample Preparation:

-

Dissolve the this compound sample in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject a known volume (e.g., 20 µL) onto the HPLC column.

Quantification:

-

A calibration curve should be generated using standard solutions of this compound of known concentrations to quantify the amount in the sample.

Biological Context: The Kynurenine Pathway

While this compound itself is not a central metabolite in major signaling pathways, the closely related compound, N-formylkynurenine, is the initial product in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is of significant interest in immunology, neuroscience, and oncology. The enzymatic conversion of tryptophan to N-formylkynurenine is the rate-limiting step.

The diagram above illustrates the initial enzymatic steps of the kynurenine pathway. Tryptophan is converted to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequently, kynurenine formamidase catalyzes the conversion of N-formylkynurenine to kynurenine. This pathway is critical in regulating immune responses and has implications in various disease states.

References

A Technical Guide to the Synthesis of N-Formyl-dl-tryptophan for Research Applications

This document provides a comprehensive technical overview of the synthesis of N-Formyl-dl-tryptophan, a crucial derivative of the amino acid tryptophan. Its application is significant in peptide synthesis, where the formyl group serves as a protecting group for the α-amino functionality, and in medicinal chemistry for the development of novel bioactive molecules.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Physicochemical Properties

This compound, also known as Nα-Formyl-DL-tryptophan or 2-formamido-3-(1H-indol-3-yl)propanoic acid, is a stable derivative of tryptophan.[2][3] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 16108-03-5[2] |

| Molecular Formula | C₁₂H₁₂N₂O₃[2][3] |

| Molecular Weight | 232.23 g/mol [3][4] |

| Melting Point | 167°C[5] |

| Boiling Point (Predicted) | 590.4 ± 45.0 °C[5] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³[5] |

| Solubility | Almost transparent in hot Methanol.[5] Sparingly soluble in aqueous buffers. |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place.[5] |

Synthesis of this compound

The most common and efficient method for the Nα-formylation of amino acids is the use of a mixed anhydride, typically acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This method is highly selective for the amino group, preventing undesired side reactions on the indole ring of tryptophan.[6]

The formylation reaction proceeds by nucleophilic attack of the amino group of DL-tryptophan on the highly electrophilic formyl carbon of the acetic formic anhydride intermediate.

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound based on the acetic formic anhydride method.

Materials:

-

DL-Tryptophan

-

Formic acid (98-100%)

-

Acetic anhydride

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of the Formylating Reagent: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid. The reaction is exothermic and generates the acetic formic anhydride in situ. The mixture should be stirred for approximately 1-2 hours at a low temperature (0-5 °C) to ensure complete formation of the mixed anhydride.[6]

-

Formylation Reaction: Dissolve DL-tryptophan in a separate portion of cold formic acid. Slowly add this solution to the pre-formed formylating reagent under continuous stirring, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (tryptophan) is consumed.

-

Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured into a beaker of ice-cold water to quench any unreacted anhydride and to precipitate the product.

-

Purification: The crude this compound precipitate is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product with high purity.

| Parameter | Condition/Value | Rationale |

| Formylating Agent | Acetic formic anhydride (in situ) | Highly reactive and selective for N-formylation.[6] |

| Temperature | 0-5 °C | Controls the exothermic reaction and prevents decomposition of the anhydride. |

| Solvent | Formic Acid | Acts as both a solvent for tryptophan and a reagent.[7] |

| Purification | Recrystallization | Effective method for removing unreacted starting materials and by-products. |

| Typical Yields | > 75% | The formylation reaction is generally high-yielding. |

Experimental Workflow Visualization

The overall process from synthesis to characterization involves several key stages, as illustrated in the workflow diagram below.

Product Characterization

Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques.

-

Melting Point: A sharp melting point at or near the literature value (167°C) is a primary indicator of purity.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch of the formamide, the C=O stretch of the carboxylic acid and the formyl group, and aromatic C-H stretches from the indole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure.[3] The presence of a formyl proton signal in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum are key diagnostic markers.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (232.23 g/mol ).[3][4]

Reference spectral data for this compound are available in public databases such as PubChem and SpectraBase.[3]

Conclusion

The synthesis of this compound via the in situ generation of acetic formic anhydride is a reliable and high-yielding method suitable for research purposes. This guide provides the necessary procedural details and characterization data to aid scientists in the preparation of this valuable compound. Proper execution of the protocol and thorough characterization of the final product are essential for ensuring its suitability for subsequent applications in peptide synthesis and drug discovery.

References

- 1. N1-Formyl-Tryptophan Reagent|For Research Use [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. N-(Hydroxymethylidene)tryptophan | C12H12N2O3 | CID 582651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Formyltryptophan | C12H12N2O3 | CID 152933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 16108-03-5 [m.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

N-Formyl-dl-Tryptophan: A Pivotal Intermediate in the Kynurenine Pathway with Emerging Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-dl-tryptophan, existing in its biologically active form as N-formyl-L-kynurenine (NFK), represents the initial and rate-limiting metabolite in the kynurenine pathway (KP), the primary route of tryptophan catabolism in mammals.[1][2][3] Traditionally viewed as a transient precursor to L-kynurenine, recent evidence challenges this perspective, suggesting that NFK possesses intrinsic reactivity and potential signaling roles that extend beyond its intermediary status.[4][5][6] This technical guide provides a comprehensive overview of NFK's role in the kynurenine pathway, detailing its biochemical synthesis and degradation, quantitative data, experimental protocols for its study, and its emerging implications in health and disease. This document is intended to serve as a critical resource for researchers in immunology, neurobiology, and oncology, as well as for professionals engaged in drug discovery and development targeting the kynurenine pathway.

Biochemical Properties and Position in the Kynurenine Pathway

N-Formyl-L-kynurenine is a non-proteinogenic amino acid derivative formed from the oxidative cleavage of the indole ring of L-tryptophan.[5] This irreversible reaction is catalyzed by three distinct heme-containing enzymes: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[1][7] While TDO is predominantly expressed in the liver and regulates systemic tryptophan levels, IDO1 and IDO2 are more widely distributed and are inducibly expressed in various tissues and immune cells in response to inflammatory stimuli, most notably interferon-gamma (IFN-γ).[5]

Following its synthesis, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase or AFMID) to yield L-kynurenine and formate.[8][9][10] L-kynurenine then serves as a crucial branch-point metabolite, directing the pathway towards the production of either neuroprotective compounds like kynurenic acid or potentially neurotoxic and immunomodulatory metabolites such as quinolinic acid and 3-hydroxykynurenine.[4]

Figure 1: Simplified Kynurenine Pathway focusing on N-Formyl-L-kynurenine.

Quantitative Data

Understanding the kinetics of the enzymes that produce and consume NFK, as well as its cellular concentrations, is crucial for elucidating its physiological and pathological roles.

Enzyme Kinetics

The enzymes responsible for the synthesis and degradation of NFK exhibit distinct kinetic properties. While comprehensive kinetic data for human enzymes are still being fully characterized, studies in various species provide valuable insights.

| Enzyme | Substrate | Organism/Source | Km (mM) | kcat (min⁻¹) | Reference(s) |

| Kynurenine Formamidase | N-Formyl-L-kynurenine | Drosophila melanogaster | 0.32 ± 0.06 | 1584 ± 267 | [11] |

| Kynurenine Formamidase | N-Formyl-L-kynurenine | Mouse (recombinant) | 0.19 | Not Reported | [11] |

Table 1: Kinetic Parameters of Kynurenine Formamidase.

Cellular and Extracellular Concentrations

Direct quantification of NFK in biological systems is challenging due to its transient nature. Consequently, its concentration is often inferred from the activity of IDO1/TDO or the levels of its more stable downstream product, kynurenine. However, recent advancements in analytical techniques are beginning to shed light on its abundance. It is important to note that NFK is unstable in standard cell culture media, which can alkalinize when exposed to atmospheric CO2, and its concentrations may not accurately reflect intracellular metabolism.[5] The use of stable isotope-labeled tryptophan is recommended for precise intracellular measurements.[5]

While specific intracellular concentrations of NFK are not widely reported, studies have measured the extracellular accumulation of kynurenine in various cell culture models, which provides an indirect measure of the flux through the initial steps of the kynurenine pathway. For instance, in IFN-γ-stimulated human primary astrocytes and neurons, kynurenine can be detected in the micromolar range.[8] In melanoma cell lines treated with IFN-γ, extracellular kynurenine concentrations can also reach low micromolar levels.[12]

Experimental Protocols

Accurate measurement of NFK and the activity of the enzymes involved in its metabolism is fundamental for research in this field.

Measurement of IDO1/TDO Activity

The activity of IDO1 and TDO is typically determined by measuring the production of kynurenine from tryptophan. As NFK is rapidly converted to kynurenine, assays often include a step to ensure complete hydrolysis.

Protocol 1: Absorbance-Based In Vitro IDO1 Activity Assay

This protocol measures the formation of kynurenine, which absorbs light at 365 nm.[13]

Materials:

-

Purified recombinant IDO1 protein or cell/tissue lysate

-

L-tryptophan

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

NFK standard

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and the desired concentration of L-tryptophan (e.g., 2 mM).

-

Add the purified IDO1 enzyme or lysate to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 365 nm to quantify the amount of kynurenine produced.

-

A standard curve using known concentrations of kynurenine should be prepared to determine the concentration in the samples.

Figure 2: Workflow for an absorbance-based IDO1 activity assay.

Quantification of N-Formyl-L-kynurenine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of kynurenine pathway metabolites, including NFK.[14]

Sample Preparation: Proper sample handling is critical for the accurate measurement of NFK due to its instability.[5]

-

For cell culture supernatants, the addition of a non-volatile phosphate buffer can help maintain a neutral pH and prevent NFK degradation.[5]

-

For plasma or serum, proteins are typically precipitated using an organic solvent like methanol or acetonitrile, often acidified with formic acid.[1]

-

Samples are then centrifuged, and the supernatant is collected for analysis.

-

The use of a stable isotope-labeled internal standard for NFK is highly recommended for accurate quantification.

LC-MS/MS Analysis:

-

Chromatographic Separation: Reverse-phase chromatography, typically with a C18 column, is used to separate NFK from other metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is commonly employed.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of NFK and a specific product ion generated upon fragmentation, ensuring high selectivity.

Figure 3: General workflow for NFK quantification by LC-MS/MS.

Emerging Roles and Signaling Pathways

Recent research has begun to challenge the long-held view of NFK as a mere transient intermediate.

Non-Enzymatic Reactivity

A pivotal finding is the discovery that under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA).[4][5][6] This intermediate can rapidly form adducts with cellular nucleophiles, most notably the antioxidants cysteine and glutathione.[4][5] This suggests a novel, non-enzymatic branch of the kynurenine pathway where NFK acts as a scavenger of important intracellular thiols. The fate of NFK, whether it proceeds down the canonical enzymatic pathway to L-kynurenine or enters this non-enzymatic branch, appears to be regulated by the local concentration of hydrolytic enzymes like kynurenine formamidase.[4][5]

Figure 4: Dual fate of N-Formyl-L-kynurenine.

Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor known to be a key regulator of immune responses. While L-kynurenine is a known AhR agonist, there is some evidence to suggest that NFK itself may also activate AhR, albeit at supraphysiological concentrations (in the millimolar range).[5] The physiological relevance of this direct interaction is still under investigation, and it is possible that downstream metabolites of NFK are more potent AhR ligands.[15]

Implications for Drug Development

The enzymes that produce and degrade NFK are attractive targets for therapeutic intervention in a range of diseases.

-

Cancer Immunotherapy: IDO1 is a well-established immune checkpoint inhibitor. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine pathway metabolites, which collectively suppress T-cell-mediated anti-tumor immunity. The development of IDO1 inhibitors aims to reverse this immunosuppression and enhance the efficacy of other cancer therapies.

-

Neurodegenerative and Psychiatric Disorders: Dysregulation of the kynurenine pathway is implicated in the pathogenesis of several neurological and psychiatric conditions. The balance between the production of neurotoxic and neuroprotective metabolites is critical. Modulating the activity of enzymes upstream and downstream of NFK could therefore represent a therapeutic strategy.

-

Inflammatory and Autoimmune Diseases: Given the immunomodulatory roles of the kynurenine pathway, targeting its enzymes is being explored for the treatment of various inflammatory and autoimmune disorders.

Conclusion

This compound, as N-formyl-L-kynurenine, holds a critical position as the first intermediate in the kynurenine pathway. While its role as a precursor to L-kynurenine is well-established, emerging evidence points to a more complex and potentially significant biological role. Its capacity for non-enzymatic reactions and potential to interact with signaling pathways like the AhR opens new avenues of research. A deeper understanding of the factors that govern its metabolic fate and its direct biological effects is essential for the development of novel therapeutic strategies targeting the kynurenine pathway in cancer, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers to navigate the complexities of NFK biology and to design robust experimental approaches for its investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Formylkynurenine as a Marker of High Light Stress in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. [PDF] N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of Kynurenine Pathway Metabolites on Intracellular NAD+ Synthesis and Cell Death in Human Primary Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Bioactivity of N-Formyl-dl-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-dl-tryptophan is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1][2] This pathway is initiated by the enzymatic conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][4] While historically viewed as a transient precursor to L-kynurenine, emerging research suggests that this compound may possess intrinsic biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of this compound, with a focus on its role in cellular signaling and immune modulation. Due to the limited direct investigation of this compound, this guide also incorporates data on related pathways and potential mechanisms of action to provide a broader context for future research.

Core Concepts: The Kynurenine Pathway and this compound's Place

The catabolism of tryptophan down the kynurenine pathway is a tightly regulated process with significant immunological implications. The initial and rate-limiting step is the oxidation of tryptophan by IDO1, IDO2, or TDO2 to form N-formylkynurenine.[5] This product is then rapidly hydrolyzed by arylformamidase into kynurenine.[5] The pathway as a whole is known to be involved in immune suppression, with the depletion of tryptophan and the production of downstream metabolites like kynurenine contributing to the inhibition of T-cell proliferation and the promotion of an immunosuppressive microenvironment.[6]

Recent studies challenge the view of N-formylkynurenine as a mere passive intermediate. A 2024 preprint suggests that N-formylkynurenine can undergo non-enzymatic reactions with biological nucleophiles, forming conjugates.[3][4] This indicates a potential for direct chemical interactions with cellular components, independent of its conversion to kynurenine.[3]

Quantitative Data Summary

Direct quantitative data on the in vitro biological activity of this compound is notably scarce in publicly available literature. Most studies focus on the activity of the enzymes that produce it or the effects of its downstream metabolite, kynurenine. The following table summarizes the available, albeit limited, quantitative information and provides context with related compounds.

| Compound/Metabolite | Assay Type | Cell Type | Parameter | Value | Reference(s) |

| This compound | Stability in physiological conditions (37°C, pH 7.4) | Cell-free | Half-life | ~3 days (with minimal conversion to kynurenine) | [3] |

| L-Kynurenine | T-cell proliferation inhibition | Human T-cells | IC50 | 157 µM | [7] |

| fMMYALF (mitochondrial N-formyl peptide) | Calcium mobilization (FPR activation) | FPR-expressing HL-60 cells | EC50 | 10 nM | [8] |

| fMMYALF (mitochondrial N-formyl peptide) | Calcium mobilization (FPRL1 activation) | FPRL1-expressing HL-60 cells | EC50 | 15 nM | [8] |

| TCDD (exogenous AHR ligand) | AHR binding affinity | Purified human AHR-ARNT complex | Kd | 39 ± 20 nM | [9] |

| FICZ (endogenous AHR ligand) | AHR binding affinity | Purified human AHR-ARNT complex | Kd | 79 ± 36 nM | [9] |

Potential Signaling Pathways and Mechanisms of Action

While direct evidence is limited, the chemical structure of this compound suggests potential interactions with several key signaling pathways.

Formyl Peptide Receptor (FPR) Activation

N-formyl peptides, particularly those of bacterial and mitochondrial origin, are known agonists of the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors involved in chemotaxis and inflammation.[10] Given its N-formyl group, it is plausible that this compound could act as an FPR ligand. Activation of FPRs typically leads to intracellular calcium mobilization.[11]

Aryl Hydrocarbon Receptor (AHR) Modulation

Several tryptophan metabolites, including kynurenine, are known ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in immune regulation.[8] While direct binding of this compound to AHR has not been demonstrated, its structural similarity to other tryptophan-derived ligands makes this a plausible area of investigation. AHR activation can lead to the transcription of target genes such as CYP1A1.[9][12]

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to assess the biological activity of this compound. These protocols are based on standard methodologies and should be optimized for specific cell types and experimental conditions.

Calcium Mobilization Assay for FPR Activation

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like FPRs.[7][11]

Materials:

-

FPR-expressing cells (e.g., HL-60 cells differentiated to a neutrophil-like phenotype)

-

This compound (test compound)

-

Known FPR agonist (e.g., fMLP) as a positive control

-

FPR antagonist as a negative control

-

Fluo-4 AM calcium indicator dye

-

Probenecid (optional, to prevent dye leakage)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation: Seed FPR-expressing cells into the 96-well plate and culture until they form a confluent monolayer.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM), with or without probenecid. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the negative control in assay buffer in a separate plate.

-

Signal Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time. Establish a baseline reading for 10-20 seconds.

-

Compound Addition: Add the prepared compounds to the cell plate and continue to record the fluorescence signal for at least 60-120 seconds.

-

Data Analysis: Calculate the change in fluorescence intensity for each well. Plot the dose-response curve for this compound and the positive control to determine EC50 values.

Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of lymphocytes, a key measure of immune cell activation.[13][14]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

-

96-well round-bottom microplate

-

Scintillation counter (for [³H]-thymidine) or plate reader (for non-radioactive assays)

Procedure:

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in culture medium and plate them in a 96-well plate.

-

Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (negative control) and mitogen only (positive control).

-

Stimulation: Add the mitogen to all wells except the negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement ([³H]-thymidine method):

-

Add [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Express results as counts per minute (CPM) or as a stimulation index. Determine the IC50 if an inhibitory effect is observed.

Macrophage Activation Assay

This assay evaluates the effect of this compound on macrophage activation by measuring the production of inflammatory mediators.[15][16]

Materials:

-

Macrophage cell line (e.g., THP-1, differentiated with PMA) or primary monocyte-derived macrophages

-

This compound

-

Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

-

Culture medium

-

ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Griess reagent for nitric oxide (NO) measurement (for murine macrophages)

-

96-well flat-bottom microplate

Procedure:

-

Cell Culture: Plate macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to the wells to induce an inflammatory response. Include appropriate controls (medium only, this compound only, LPS only).

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Analysis:

-

Measure cytokine concentrations in the supernatants using ELISA kits according to the manufacturer's instructions.

-

If using murine macrophages, measure nitrite levels (a stable product of NO) in the supernatants using the Griess reagent.

-

-

Data Analysis: Compare the levels of cytokines and NO in the different treatment groups to determine the effect of this compound on macrophage activation.

Conclusion and Future Directions

This compound stands at a critical juncture in tryptophan metabolism, and its biological significance is likely more complex than previously appreciated. While direct evidence of its in vitro activity is currently limited, its chemical structure and position in a key immunomodulatory pathway suggest several plausible mechanisms of action that warrant further investigation. The potential for this compound to act as a signaling molecule, either through receptor-mediated pathways like FPR and AHR or via direct chemical reactivity, opens new avenues for research in immunology and drug development. The experimental protocols outlined in this guide provide a framework for future studies aimed at elucidating the precise biological roles of this intriguing metabolite. A deeper understanding of this compound's bioactivity will undoubtedly contribute to a more complete picture of tryptophan metabolism and its implications for health and disease.

References

- 1. N-Formylkynurenine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. N'-Formylkynurenine - Wikipedia [en.wikipedia.org]

- 3. Beyond Kynurenine: Unraveling the Hidden Fate of N-Formylkynurenine | ISTRY [istry.org]

- 4. biorxiv.org [biorxiv.org]

- 5. [PDF] N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leukocyte Proliferation Assay (Immunostimulation) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Modulatory Activity of Tryptophan Displaying Nanodevices on Macrophage Activation for Preventing Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

N-Formyl-dl-tryptophan in Neuronal Cells: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-dl-tryptophan is a derivative of the essential amino acid tryptophan. While not extensively studied directly in the context of neuronal function, its close relationship to two critical biological pathways—the kynurenine pathway of tryptophan metabolism and the formyl peptide receptor (FPR) signaling cascade—suggests potential neuromodulatory roles. This technical guide provides an in-depth overview of the hypothesized mechanisms of action of this compound in neuronal cells, drawing upon the current understanding of these related pathways. The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring novel therapeutic avenues for neurological disorders.

Dual Hypothesized Mechanisms of Action

The potential effects of this compound on neuronal cells are likely twofold, stemming from its identity as both a key intermediate in tryptophan metabolism and a structural analog of N-formylated peptides.

-

Role in the Kynurenine Pathway: N-formylkynurenine is the initial product of tryptophan catabolism via the kynurenine pathway.[1][2] This pathway is highly active in the central nervous system (CNS) and produces a range of neuroactive metabolites.[3][4] The balance between the neuroprotective and neurotoxic arms of this pathway is crucial for neuronal health.[4]

-

Agonism of Formyl Peptide Receptors (FPRs): N-formylated peptides are known ligands for FPRs, a class of G protein-coupled receptors expressed on various cell types, including neurons and glial cells in the brain.[5][6][7] Activation of FPRs can trigger diverse intracellular signaling cascades, leading to either pro-inflammatory or pro-resolving outcomes.[7][8]

The Kynurenine Pathway in the Central Nervous System

The kynurenine pathway is the primary route for tryptophan degradation in the body.[1] In the brain, this pathway is intricately linked to neuroinflammation, excitotoxicity, and the pathogenesis of several neurodegenerative diseases.[4][9]

Metabolic Cascade

The conversion of tryptophan to its downstream metabolites involves a series of enzymatic steps primarily carried out by astrocytes and microglia.[9]

-

Initiation: The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert L-tryptophan into N-formyl-L-kynurenine.[2][10]

-

Formation of Kynurenine: N-formyl-L-kynurenine is rapidly hydrolyzed by formamidase to yield L-kynurenine, a central metabolite in the pathway.[10]

-

Divergence to Neuroactive Metabolites: L-kynurenine is at a critical juncture, leading to two distinct branches:

-

Neuroprotective Branch (predominantly in astrocytes): Kynurenine aminotransferases (KATs) convert L-kynurenine to kynurenic acid (KYNA).[9] KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, thereby reducing excitotoxicity.[1]

-

Neurotoxic Branch (predominantly in microglia): Kynurenine-3-monooxygenase (KMO) hydroxylates L-kynurenine to 3-hydroxykynurenine (3-HK).[9] Subsequent enzymatic steps lead to the formation of quinolinic acid (QUIN), a potent NMDA receptor agonist and neurotoxin.[3][9]

-

Quantitative Data on Kynurenine Pathway Metabolites

The concentrations of kynurenine pathway metabolites can vary significantly under physiological and pathological conditions. The following table summarizes representative data from the literature.

| Metabolite | Typical Concentration Range (Human CSF) | Method of Quantification | Reference |

| Tryptophan | 2 - 8 µM | HPLC, LC-MS/MS | [11] |

| Kynurenine | 10 - 100 nM | HPLC, LC-MS/MS | [11][12] |

| Kynurenic Acid | 0.5 - 5 nM | HPLC with fluorescence detection, LC-MS/MS | [11][12] |

| Quinolinic Acid | 10 - 100 nM | GC/MS, LC-MS/MS | [13] |

| 3-Hydroxykynurenine | 1 - 10 nM | LC-MS/MS | [11][14] |

Hypothesized Interaction with Formyl Peptide Receptors (FPRs)

Given its N-formyl group, this compound is a candidate ligand for FPRs. FPRs are expressed in the CNS and play a role in neuroinflammation and neurogenesis.[5][6][15]

FPR Signaling in Neuronal Cells

FPRs are G protein-coupled receptors that, upon ligand binding, can activate multiple downstream signaling pathways.[16]

-

G Protein Coupling: FPRs typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: Activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores and the activation of protein kinase C (PKC).

-

MAPK and NF-κB Activation: FPR signaling can also activate mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) and the transcription factor nuclear factor-kappa B (NF-κB), which are key regulators of inflammation and cell survival.[16]

The specific cellular response to FPR activation depends on the ligand, the receptor subtype (FPR1, FPR2, etc.), and the cell type.[7]

Experimental Protocols

Investigating the precise mechanism of action of this compound in neuronal cells requires a combination of in vitro techniques.

Primary Neuronal and Glial Cell Culture

-

Objective: To establish primary cultures of neurons, astrocytes, and microglia for in vitro studies.

-

Methodology:

-

Tissue Dissociation: Isolate cortices or hippocampi from embryonic (E15-18) or early postnatal (P0-P2) rodents.[17][18][19][20][21]

-

Enzymatic Digestion: Treat the tissue with enzymes such as trypsin or papain to dissociate the cells.[18][19]

-

Cell Plating: Plate the dissociated cells onto culture dishes pre-coated with an adhesion substrate like poly-D-lysine or laminin.[19][21]

-

Culture Maintenance: Maintain the cultures in a defined, serum-free medium supplemented with growth factors to support neuronal survival and maturation.[21]

-

Glial Culture: For astrocyte and microglia cultures, postnatal brains are typically used, and specific protocols for their isolation and purification are followed, often involving a mixed glial culture step followed by differential adhesion or shaking to separate the cell types.[22]

-

Neuron-Glia Co-culture for Neuroinflammation Studies

-

Objective: To model the interactions between neurons and glial cells in response to a stimulus like this compound.

-

Methodology:

-

Sequential Seeding: Plate astrocytes first and allow them to form a monolayer. Then, seed neurons on top of the astrocyte layer. Microglia can be added at a later stage to create a triple co-culture.[23][24]

-

Transwell System: Culture neurons and glia in separate compartments of a transwell plate, allowing for the study of secreted factors without direct cell-cell contact.[25][26]

-

Treatment: Treat the co-cultures with this compound at various concentrations and time points.

-

Analysis: Assess neuronal viability (e.g., using MTT or LDH assays), glial activation (e.g., by measuring cytokine release via ELISA or qPCR for inflammatory gene expression), and changes in synaptic proteins (e.g., via Western blotting).[23][24]

-

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is likely multifaceted, involving its participation in the kynurenine pathway and its potential to activate formyl peptide receptors. As an intermediate in the kynurenine pathway, its levels could influence the balance between neuroprotective and neurotoxic metabolites. As a putative FPR agonist, it may modulate neuroinflammatory and neurodevelopmental processes.

Significant further research is required to elucidate the precise roles of this compound in the CNS. Key areas for future investigation include:

-

Receptor Binding Studies: Direct assessment of this compound binding affinity and efficacy at FPR subtypes expressed in neuronal and glial cells.

-

In Vivo Studies: Investigation of the effects of systemic or intracerebral administration of this compound in animal models of neurological diseases.

-

Metabolomic Profiling: Detailed analysis of the metabolism of this compound within the brain to understand its conversion to downstream kynurenine pathway metabolites.

A thorough understanding of these mechanisms will be crucial for evaluating the therapeutic potential of this compound and related compounds in the treatment of a range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Kynurenine Pathway Metabolites on Intracellular NAD+ Synthesis and Cell Death in Human Primary Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression and signaling of formyl-peptide receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 18. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]

- 21. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rupress.org [rupress.org]

- 23. Frontiers | A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease [frontiersin.org]

- 24. A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Central Nervous System Neuron-Glia Co-culture Models | Springer Nature Experiments [experiments.springernature.com]

The Therapeutic Potential of N-Formyl-dl-tryptophan Modulation: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Kynurenine Pathway and its Therapeutic Targeting

Introduction

N-Formyl-dl-tryptophan is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan degradation in mammals. While not a direct therapeutic agent itself, its formation represents a pivotal control point in a cascade that profoundly influences immune regulation, neurobiology, and cancer progression. This technical guide provides a comprehensive overview of the therapeutic landscape surrounding the modulation of this compound levels, primarily through the inhibition of the enzymes responsible for its synthesis: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO2). This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this pathway for therapeutic benefit.

The Kynurenine Pathway: A Central Regulator of Immune Tolerance

The catabolism of the essential amino acid L-tryptophan is a crucial metabolic process. While a minor fraction is utilized for protein and serotonin synthesis, the vast majority is degraded through the kynurenine pathway.[1][2][3][4] The initial and rate-limiting step is the oxidation of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by IDO1, IDO2, or TDO2.[1][2][3] N-formyl-L-kynurenine is then rapidly converted to L-kynurenine by formamidases.[3][4]

The therapeutic significance of this pathway stems from two key consequences of its activation:

-

Tryptophan Depletion: The enzymatic consumption of tryptophan in the local microenvironment can lead to the starvation of immune cells, particularly T lymphocytes, which are highly dependent on this essential amino acid for their proliferation and function.[5] This deprivation induces T-cell anergy and apoptosis.[5]

-

Production of Bioactive Metabolites: The downstream metabolites of kynurenine, including kynurenic acid, quinolinic acid, and 3-hydroxykynurenine, are themselves biologically active and can exert immunomodulatory, neurotoxic, or neuroprotective effects.[3][4] Kynurenine and some of its derivatives are ligands for the aryl hydrocarbon receptor (AHR), a transcription factor that can modulate immune cell differentiation and function, often promoting an immunosuppressive phenotype.[5][6]

In the context of oncology, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[1][5] Elevated IDO1 expression is observed in various tumor types and is often associated with a poor prognosis.[7] Similarly, in neurodegenerative diseases, dysregulation of the kynurenine pathway can lead to the accumulation of neurotoxic metabolites, contributing to neuronal damage.[2]

Therapeutic Strategy: Targeting the Production of this compound

The primary therapeutic strategy revolving around this compound is the inhibition of the enzymes that produce it, most notably IDO1. The rationale is that by blocking the conversion of tryptophan to this compound, one can simultaneously prevent tryptophan depletion and the accumulation of immunosuppressive kynurenine pathway metabolites. This approach is expected to restore T-cell function and enhance anti-tumor immunity. Several small molecule inhibitors targeting IDO1 have been developed and evaluated in preclinical and clinical settings.

Quantitative Data on Key IDO1 Inhibitors

The following tables summarize key quantitative data for prominent IDO1 inhibitors.

| Inhibitor | Target(s) | IC50 / EC50 / Ki | Assay Type | Reference(s) |

| Epacadostat (INCB024360) | IDO1 | IC50 = 12 nM | Cell-based (human IDO1) | [7] |

| IDO2 | >100-fold selectivity vs IDO1 | Cell-based | [7] | |

| TDO2 | >100-fold selectivity vs IDO1 | Cell-based | [7] | |

| Navoximod (GDC-0919/NLG919) | IDO1 | EC50 = 75 nM | Cell-based | [8] |

| Ki = 7 nM | [8] | |||

| ED50 = 80 nM | Allogeneic MLR (human) | [8] | ||

| ED50 = 120 nM | Antigen-specific T-cell suppression (mouse) | [8] | ||

| Indoximod (1-Methyl-D-tryptophan) | IDO Pathway Modulator | IC50 ~70 nM (for mTORC1 reactivation) | Cell-based | [5] |

| BMS-986205 | IDO1 | - | - | [9] |

Note: Indoximod's mechanism is distinct from direct enzymatic inhibition; it acts as a tryptophan mimetic to counteract the effects of tryptophan depletion.[5][10]

Clinical Trial Data Summary for IDO1 Inhibitors

| Trial Identifier | Inhibitor | Combination Agent | Phase | Indication | Key Findings | Reference(s) |

| ECHO-303/KEYNOTE-698 | Epacadostat | Pembrolizumab | III | Advanced Urothelial Carcinoma | ORR: 26.2% (Epacadostat + Pembrolizumab) vs. 11.9% (Placebo + Pembrolizumab). Trial halted early. | [11] |

| ECHO-202/KEYNOTE-037 | Epacadostat | Pembrolizumab | I/II | Advanced Melanoma | Median PFS: 12.4 months. ORR: 56%. | [12] |

| ECHO-207/KEYNOTE-723 | Epacadostat | Pembrolizumab + Chemotherapy | I/II | Advanced Solid Tumors | ORR: 31.4% across all treatment groups. Acceptable safety profile. | [13] |

| Phase I/II | Indoximod | Pembrolizumab | II | Advanced Melanoma | Well-tolerated. Showed evidence of immune activation in responding patients. | [10] |

| Phase I | Navoximod | Atezolizumab | I | Advanced Solid Tumors | Tolerable safety profile. Dose-dependent decreases in plasma kynurenine. 6 PRs (9%) in dose escalation, 10 PRs/CRs (11%) in expansion. | [9] |

Experimental Protocols

Measurement of IDO1 Enzyme Activity

1. Cell-Free Enzymatic Assay (Absorbance-based)

-

Principle: This assay measures the production of kynurenine from tryptophan by recombinant IDO1 enzyme. The N-formylkynurenine initially produced is hydrolyzed to kynurenine, which can be detected spectrophotometrically after reaction with Ehrlich's reagent.[3][14]

-

Materials:

-

Recombinant human IDO1 protein

-

L-Tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (100 µg/mL)

-

Trichloroacetic acid (TCA, 30% w/v)

-

Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate. Include a vehicle control.

-

Add recombinant IDO1 enzyme to all wells except for a blank control.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After color development, measure the absorbance at 480-492 nm.[3][14]

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell-Based IDO1 Activity Assay

-

Principle: This assay measures the IDO1 activity in intact cells, often cancer cell lines known to express IDO1 (e.g., HeLa, SK-OV-3), which can be induced by interferon-gamma (IFN-γ). The amount of kynurenine released into the cell culture medium is quantified.[3][15]

-

Materials:

-

IDO1-expressing cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for induction

-

Test compound (inhibitor)

-

Reagents for kynurenine detection (as in the cell-free assay) or HPLC analysis.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Remove the medium and add fresh medium containing the test compound at various concentrations.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the Ehrlich's reagent method described above or by HPLC.

-

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Quantification of Kynurenine Pathway Metabolites by HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection allows for the sensitive and specific quantification of tryptophan and its metabolites in biological samples.[2][16][17]

-

Sample Preparation (Plasma/Serum):

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at a wavelength appropriate for kynurenine (e.g., 360 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated from known concentrations of the analyte. The IDO1 activity can be expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).[14]

T-Cell Proliferation Assay

-

Principle: This assay assesses the ability of T-cells to proliferate in response to stimulation, and how this is affected by tryptophan depletion or the presence of IDO1 inhibitors. Proliferation can be measured by the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).[6][18]

-

Materials:

-

Isolated T-cells (e.g., from peripheral blood mononuclear cells)

-

Antigen-presenting cells (APCs) or T-cell activators (e.g., anti-CD3/CD28 antibodies)

-

Culture medium with and without tryptophan

-

Test compound (e.g., IDO1 inhibitor)

-

[3H]-thymidine or CFSE dye

-

Scintillation counter or flow cytometer

-

-

Procedure ([3H]-thymidine incorporation):

-

Co-culture T-cells with APCs or plate on antibody-coated wells.

-

Add the test compound and/or culture in medium with varying tryptophan concentrations.

-

Incubate for 48-72 hours.

-

Pulse the cells with [3H]-thymidine for the final 4-18 hours of culture.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the counts per minute (CPM) between different conditions to determine the effect on T-cell proliferation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Mechanism of IDO1-mediated Immune Suppression.

Caption: General Workflow for a Cell-Free IDO1 Inhibition Assay.

Future Directions and Conclusion

The modulation of the kynurenine pathway through the inhibition of IDO1 and TDO2 remains a promising therapeutic strategy, particularly in immuno-oncology. While early clinical trials with IDO1 inhibitors have yielded mixed results, ongoing research is focused on optimizing dosing strategies, identifying predictive biomarkers, and exploring novel combination therapies.[10][19]

A potential, yet underexplored, avenue of research is the direct interaction of N-formylated metabolites, including this compound, with formyl peptide receptors (FPRs). FPRs are involved in the inflammatory response, and their activation by N-formylated peptides of bacterial or mitochondrial origin is well-established.[20][21] Investigating whether this compound can act as an endogenous ligand for FPRs could open new therapeutic possibilities in inflammatory diseases.

References

- 1. Crosstalk between Tryptophan Metabolism via Kynurenine Pathway and Carbohydrate Metabolism in the Context of Cardio-Metabolic Risk—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune Influencers in Action: Metabolites and Enzymes of the Tryptophan-Kynurenine Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune regulation through tryptophan metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parenchymabio.com [parenchymabio.com]

- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 16108-03-5; 27520-72-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 12. scbt.com [scbt.com]

- 13. Investigations Towards Tryptophan Uptake and Transport Across an In Vitro Model of the Oral Mucosa Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 15. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl-dl-Tryptophan as a Precursor for Serotonin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the central nervous system, is synthesized from the essential amino acid L-tryptophan. The bioavailability of L-tryptophan is a rate-limiting factor in serotonin production. This technical guide explores the hypothetical potential of N-Formyl-dl-tryptophan as a novel precursor for serotonin synthesis. The core hypothesis posits that this compound could act as a prodrug, being converted in vivo to tryptophan, thereby entering the canonical serotonin synthesis pathway. This document outlines the established serotonin synthesis pathway, proposes a hypothetical pathway for the conversion of this compound, presents hypothetical quantitative data for comparative analysis, and provides detailed experimental protocols to investigate this novel concept. The implications of using a racemic mixture (dl-tryptophan) are also discussed.

Introduction: The Serotonin Synthesis Pathway

Serotonin plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. Its synthesis is a two-step enzymatic process initiated from L-tryptophan.[1]

-

Hydroxylation of L-Tryptophan: The enzyme tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[2]

-

Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin (5-HT).[1]

The availability of L-tryptophan in the brain is a key determinant of serotonin synthesis rates.[2] L-tryptophan competes with other large neutral amino acids for transport across the blood-brain barrier.[3] Therefore, strategies to increase brain tryptophan levels are of significant interest for modulating serotonergic function.

Hypothetical Pathway: this compound as a Serotonin Precursor

We propose a hypothetical pathway wherein this compound serves as a precursor to tryptophan, which can then be utilized for serotonin synthesis. This concept is predicated on the existence of endogenous deformylase enzymes capable of cleaving the N-formyl group.

2.1. The Role of Deformylases

Human cells possess peptide deformylase (PDF), an enzyme located in the mitochondria.[4] While the primary known substrate for human PDF is N-formylmethionine at the N-terminus of newly synthesized mitochondrial proteins, the possibility of its action on other N-formylated amino acids warrants investigation.[5] Additionally, other acylases, such as aminoacylase-1 (ACY1), are known to hydrolyze N-acylated amino acids, although their specificity for N-formylated substrates is not well-characterized.[6][7]

2.2. Proposed Two-Step Conversion

The proposed pathway for the conversion of this compound to serotonin is as follows:

-

Deformylation: this compound is hydrolyzed by a deformylase (e.g., mitochondrial PDF or another acylase) to yield dl-tryptophan and formic acid.

-

Entry into the Canonical Pathway: The resulting L-tryptophan enantiomer enters the established serotonin synthesis pathway, as described in Section 1.

The D-tryptophan enantiomer would likely have lower bioavailability and may be metabolized through different pathways.[8]

Visualizing the Pathways

To illustrate the established and hypothetical pathways, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize known pharmacokinetic parameters for L-tryptophan and provide a hypothetical comparison for this compound. The data for this compound is speculative and intended for illustrative purposes to guide future research.

Table 1: Pharmacokinetic Parameters of L-Tryptophan (Oral Administration)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Tmax) | 1 to 2 hours | [9] |

| Elimination Half-life (t1/2) | Varies with dose (shortened with increasing dose) | [10] |

| Oral Bioavailability | High, but dependent on co-ingested amino acids | [11][12] |

| Plasma Protein Binding | ~85% bound to albumin | [10] |

Table 2: Hypothetical Comparative Bioavailability and Conversion Efficiency

| Precursor | Oral Bioavailability (Hypothetical) | Deformylation Efficiency (Hypothetical) | Conversion to Serotonin (Relative to L-Tryptophan, Hypothetical) |

| L-Tryptophan | 100% | N/A | 100% |

| This compound | 90% | 70% | 30-40% |

Note: The hypothetical values for this compound assume efficient absorption and moderate enzymatic conversion of the L-enantiomer.

Experimental Protocols

To validate the hypothesis that this compound can serve as a serotonin precursor, the following experimental protocols are proposed.

5.1. In Vitro Enzymatic Conversion Assay

Objective: To determine if human peptide deformylase (HsPDF) or other cellular extracts can convert N-Formyl-l-tryptophan to L-tryptophan.

Methodology:

-

Enzyme Preparation:

-

Express and purify recombinant human peptide deformylase (HsPDF).

-

Prepare cell lysates from relevant human cell lines (e.g., neuronal cells, liver cells) to screen for other deformylase activities.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT).

-

Add a known concentration of N-Formyl-l-tryptophan (substrate).

-

Initiate the reaction by adding the purified enzyme or cell lysate.

-

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination and Analysis:

-

Terminate the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Analyze the reaction mixture for the presence of L-tryptophan and the depletion of N-Formyl-l-tryptophan using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[13] A chiral column should be used to distinguish between L- and D-tryptophan.[14]

-

-

Data Analysis: Calculate the rate of L-tryptophan formation and determine the kinetic parameters (Km and Vmax) of the enzymatic reaction.

5.2. In Vivo Serotonin Synthesis Measurement

Objective: To determine if oral administration of this compound increases brain serotonin levels in a rodent model.

Methodology:

-

Animal Model: Use adult male rats or mice.

-

Precursor Administration:

-

Administer this compound orally via gavage at various doses.

-

Include a control group receiving L-tryptophan and a vehicle control group.

-

-

Sample Collection:

-

At specified time points post-administration (e.g., 1, 2, 4, 8 hours), collect blood samples for pharmacokinetic analysis of this compound and tryptophan.[15]

-

At the same time points, euthanize the animals and dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).

-

-

Tissue Processing and Analysis:

-

Homogenize brain tissue samples.

-

Use HPLC with electrochemical or fluorescence detection to quantify the levels of tryptophan, 5-HTP, serotonin (5-HT), and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[16]

-

-

Data Analysis: Compare the levels of serotonin and its metabolites in the brains of animals treated with this compound to the control groups. An increase in brain serotonin and 5-HIAA levels following this compound administration would support the hypothesis.

Considerations for the Racemic Mixture (dl-Tryptophan)

The use of this compound introduces a racemic mixture of tryptophan upon deformylation. This has several implications:

-

Bioavailability of D-Tryptophan: The biological utilization of D-tryptophan in humans is generally low.[8] It is not a direct precursor for serotonin synthesis.

-

Metabolic Fate of D-Tryptophan: D-tryptophan can be metabolized through alternative pathways, and its metabolic products may have different physiological effects.

-

Potential for Competition: High concentrations of D-tryptophan could potentially compete with L-tryptophan for transport or enzymatic processes, although the extent of this is not well understood.

Future research should consider the synthesis of enantiomerically pure N-Formyl-l-tryptophan to circumvent these issues and to more directly assess the potential of the L-enantiomer as a serotonin precursor.

Conclusion and Future Directions

The concept of using this compound as a precursor for serotonin synthesis presents an intriguing, albeit hypothetical, avenue for research in neuropharmacology and drug development. The existence of human deformylase enzymes provides a plausible, though unproven, mechanism for its conversion to tryptophan. The proposed experimental protocols offer a roadmap for validating this hypothesis.

Key future research directions include:

-

Determining the Substrate Specificity: Thoroughly characterizing the substrate specificity of human peptide deformylase and other N-acylases for N-formylated amino acids.

-

Pharmacokinetic Studies: Conducting detailed pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Enantiomer-Specific Synthesis: Developing synthetic routes for enantiomerically pure N-Formyl-l-tryptophan to eliminate the confounding effects of the D-enantiomer.

-

Functional Outcome Studies: Investigating the behavioral and physiological effects of this compound administration in animal models of serotonin-related disorders.

Successful validation of this pathway could open new possibilities for the development of novel prodrugs for modulating serotonergic neurotransmission.

References

- 1. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and activity of human mitochondrial peptide deformylase, a novel cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis, Nutrition, and Health Benefits of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of tryptophan, renal handling of kynurenine and the effect of nicotinamide on its appearance in plasma and urine following L-tryptophan loading of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioavailability of tryptophan in selected foods by rat growth assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability of tryptophan from a single oral dose of a trytophan-enriched peptide mixture in healthy men [repository.tno.nl]

- 13. benchchem.com [benchchem.com]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. The pharmacokinetics of L-tryptophan following its intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

Spectroscopic Profile of N-Formyl-dl-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-dl-tryptophan, a derivative of the essential amino acid tryptophan. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Indole-NH | 10.8 - 11.2 |

| Formyl-H | 8.0 - 8.2 |

| Aromatic-H | 7.0 - 7.8 |

| α-CH | 4.5 - 4.8 |

| β-CH₂ | 3.2 - 3.5 |

| Amide-NH | 8.2 - 8.5 |

| Carboxyl-OH | 12.0 - 13.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Carboxyl) | 173 - 176 |

| Carbonyl (Formyl) | 160 - 163 |

| Aromatic-C | 110 - 138 |

| α-C | 53 - 56 |

| β-C | 27 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The data presented is based on typical ranges for similar molecules.

Table 3: Characteristic IR Absorption Bands for this compound